N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-[(1E)-2-phenylethenesulfonamido]propanamide
Description
N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-[(1E)-2-phenylethenesulfonamido]propanamide is a complex organic compound with a diverse range of applications in scientific research and industry. This compound features a dimethylamino group, a methoxyphenyl group, and a phenylethenesulfonamido group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-25(2)21(19-9-11-20(29-3)12-10-19)17-23-22(26)13-15-24-30(27,28)16-14-18-7-5-4-6-8-18/h4-12,14,16,21,24H,13,15,17H2,1-3H3,(H,23,26)/b16-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRONZGGXWUBMF-JQIJEIRASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)CCNS(=O)(=O)C=CC1=CC=CC=C1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(CNC(=O)CCNS(=O)(=O)/C=C/C1=CC=CC=C1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-[(1E)-2-phenylethenesulfonamido]propanamide typically involves multiple steps:
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Formation of the Dimethylamino Intermediate: : The initial step involves the reaction of dimethylamine with a suitable precursor to form the dimethylamino intermediate. This reaction often requires a base such as sodium hydroxide and is conducted under controlled temperature conditions.
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Introduction of the Methoxyphenyl Group: : The next step involves the introduction of the methoxyphenyl group through a nucleophilic substitution reaction. This step may require the use of a catalyst and an appropriate solvent to facilitate the reaction.
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Formation of the Phenylethenesulfonamido Group: : The final step involves the formation of the phenylethenesulfonamido group through a sulfonation reaction. This step typically requires the use of sulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
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Reduction: : Reduction reactions can target the sulfonamido group, potentially converting it to a sulfonamide or even further to a thiol group under strong reducing conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfonamide or thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional groups.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-[(1E)-2-phenylethenesulfonamido]propanamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and ionic interactions, while the methoxyphenyl and phenylethenesulfonamido groups can engage in hydrophobic interactions and π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-[(1E)-2-phenylethenesulfonamido]butanamide: Similar structure but with a butanamide group instead of propanamide.
N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-[(1E)-2-phenylethenesulfonamido]ethanamide: Similar structure but with an ethanamide group instead of propanamide.
Uniqueness
The uniqueness of N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-[(1E)-2-phenylethenesulfonamido]propanamide lies in its specific combination of functional groups, which provides a unique set of chemical and biological properties. This makes it particularly valuable for applications requiring precise molecular interactions and modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
